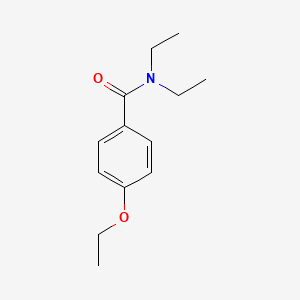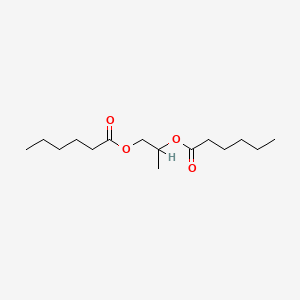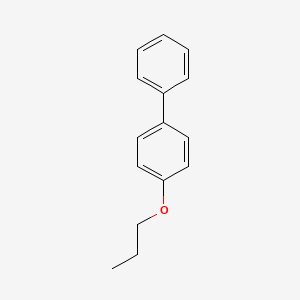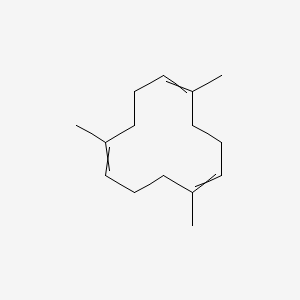
1,5,9-Trimethylcyclododeca-1,5,9-triene
Vue d'ensemble
Description
1,5,9-Trimethylcyclododeca-1,5,9-triene is a chemical compound with the molecular formula C15H24 . It is a mixture of isomers . The compound is used as an intermediate in making derivatives useful in the perfume and pharmaceutical industries, as well as catalysts .
Molecular Structure Analysis
The molecular weight of 1,5,9-Trimethylcyclododeca-1,5,9-triene is 204.35 . The compound contains 15 carbon atoms and 24 hydrogen atoms . It contains a total of 39 bonds, including 15 non-H bonds, 3 multiple bonds, 3 double bonds, and 1 twelve-membered ring .Physical And Chemical Properties Analysis
1,5,9-Trimethylcyclododeca-1,5,9-triene is a clear slightly yellow liquid . It has a density of 0.828 g/cm3 . The compound’s molar refractivity is 68.26 ± 0.3 cm3, and its index of refraction is 1.465 ± 0.02 .Applications De Recherche Scientifique
Stereochemistry and Flame Retardants
1,5,9-Trimethylcyclododeca-1,5,9-triene's derivative, 1,2,5,6,9,10-Hexabromocyclododecane, is significant in the study of stereochemistry. It is used as an additive flame retardant and involves complex configurations of enantiomeric pairs of diastereomers (Becher, 2005).
Cluster Chemistry
The compound's interaction with ruthenium complexes has been a subject of interest in cluster chemistry. One study detailed a reaction between Ru3(CO)12 and 1,5,9-trimethylcyclododeca-1,5,9-triene, highlighting an unusual hydrocarbon-cluster bonding mode (Bruce, Hinchliffe, Skelton, & White, 1995).
Hydrocarbon Complexes and Ring Contraction
Research into the ring contraction reactions of all-trans-Cyclododeca-1,5,9-triene with ruthenium compounds further expands the understanding of its chemical properties and potential applications (Knox, Phillips, & Stone, 1974).
Industrial Process and By-products
In the field of industrial chemistry, the synthesis of 1,5,9-cyclododecatriene, a related compound, has been investigated for understanding the mechanism and by-products of the trimerization process of butadiene, an important industrial reaction (Thrun et al., 2019).
Isomerization Studies
The isomerisation of cyclododeca-1,5,9-triene, including both photochemical and metal-catalyzed processes, has been studied to understand its potential applications and chemical behavior (Attridge & Maddock, 1971).
Safety and Hazards
Propriétés
IUPAC Name |
1,5,9-trimethylcyclododeca-1,5,9-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTMHDVYZZBKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066674 | |
| Record name | 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21064-19-7 | |
| Record name | 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,9-trimethylcyclododeca-1,5,9-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




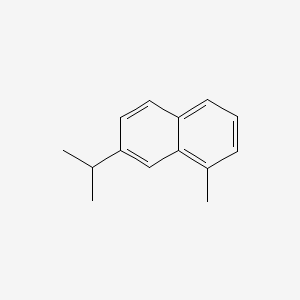
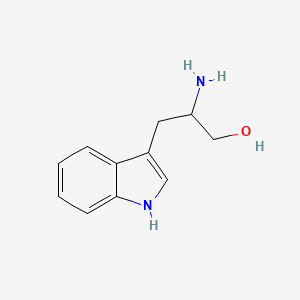
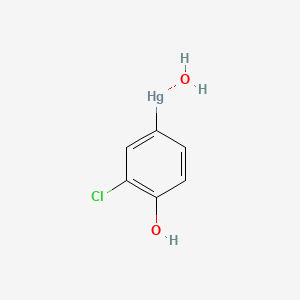


![8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B1617421.png)
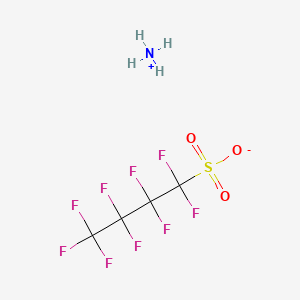
![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)
![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)
